N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide
Description
"N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" is a complex organic compound characterized by its distinct indole structures and functional groups. This compound exhibits unique chemical properties making it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-27-15-16(19-7-3-4-8-22(19)27)6-5-9-23(28)26-25-14-17-13-24-21-11-10-18(29-2)12-20(17)21/h3-4,7-8,10-15,24H,5-6,9H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCNDAIUYDTDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NN=CC3=CNC4=C3C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131138 | |
| Record name | 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866149-20-4 | |
| Record name | 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866149-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" typically involves a multi-step process. One common route begins with the preparation of 5-methoxy-1H-indole-3-carbaldehyde, which then undergoes a condensation reaction with 4-(1-methyl-1H-indol-3-yl)butanohydrazide. The reaction conditions usually involve an acid catalyst and a polar solvent such as ethanol or methanol. Temperature control is crucial to ensure the formation of the desired Z-isomer.
Industrial Production Methods
On an industrial scale, the compound can be produced via batch or continuous flow processes, optimizing yield and purity through careful control of reaction parameters such as pH, temperature, and solvent composition. Advances in green chemistry have introduced more sustainable methods, reducing the environmental impact by utilizing biodegradable solvents and catalytic systems.
Chemical Reactions Analysis
Types of Reactions
"N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" undergoes various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxo-derivatives.
Reduction: Producing reduced hydrazide compounds.
Substitution: Electrophilic substitution reactions often occurring at the indole nitrogen position.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvent systems such as acetonitrile or dimethyl sulfoxide are frequently employed to facilitate these reactions.
Major Products
The major products from these reactions vary depending on the type of reaction and conditions. For example, oxidation may yield formyl or carboxylate derivatives, while reduction typically produces the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, "N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" is studied for its unique reactivity and potential as a building block for more complex molecular structures.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule, showing promise in interacting with various biological targets due to its indole backbone.
Medicine
Industry
Industrially, it may be utilized in the synthesis of dyes, pigments, and other materials requiring indole derivatives.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to protein active sites, modulating biological pathways.
Comparison with Similar Compounds
"N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" shares similarities with other indole-based compounds like serotonin and melatonin derivatives but stands out due to its unique structural configuration and functional properties.
List of Similar Compounds
Serotonin
Melatonin
Indole-3-acetic acid
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
There you have it! A comprehensive overview of "this compound." Intriguing stuff, don't you think?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
